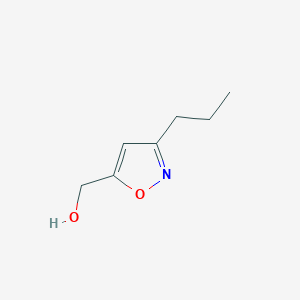

(3-Propyl-isoxazol-5-yl)-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-propyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSTANHLVWXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Propyl-isoxazol-5-yl)-methanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound (3-Propyl-isoxazol-5-yl)-methanol, a heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and safety considerations, offering valuable insights for researchers working with isoxazole derivatives.

Chemical Identity and Structure

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a prominent scaffold in numerous biologically active compounds.[1][2] In this particular molecule, the 3-position of the isoxazole ring is substituted with a propyl group, and the 5-position is substituted with a methanol group.

Molecular Structure:

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous 3,5-disubstituted isoxazoles. [1]Optimization may be required for this specific substrate combination.

Materials:

-

Pentanal

-

Hydroxylamine hydrochloride

-

Pyridine

-

Propargyl alcohol

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution

-

Suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step 1: Synthesis of Pentanal Oxime

-

In a round-bottom flask, dissolve pentanal (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as pyridine or a mixture of ethanol and water.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield pentanal oxime. Further purification may not be necessary for the next step.

Step 2: [3+2] Cycloaddition to form this compound

-

Dissolve pentanal oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent like DCM or THF in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of NCS (1.1 eq) in the same solvent or an aqueous solution of NaOCl (1.1 eq). The in situ generation of the nitrile oxide is often accompanied by a color change.

-

After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not readily available in the literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. [1][3] ¹H NMR (predicted, in CDCl₃):

-

Propyl group:

-

Triplet (~0.9 ppm, 3H) corresponding to the -CH₃ protons.

-

Sextet (~1.7 ppm, 2H) corresponding to the -CH₂- protons adjacent to the methyl group.

-

Triplet (~2.7 ppm, 2H) corresponding to the -CH₂- protons attached to the isoxazole ring.

-

-

Isoxazole ring:

-

Singlet (~6.0-6.5 ppm, 1H) for the C4-H proton.

-

-

Methanol group:

-

Singlet or broad singlet for the -OH proton (chemical shift can vary depending on concentration and solvent).

-

Singlet (~4.7 ppm, 2H) for the -CH₂- protons of the methanol group.

-

¹³C NMR (predicted, in CDCl₃):

-

Propyl group: ~13 ppm (-CH₃), ~22 ppm (-CH₂-), ~30 ppm (-CH₂- attached to the ring).

-

Methanol group: ~55-60 ppm (-CH₂OH).

-

Isoxazole ring: ~100-110 ppm (C4), ~160-170 ppm (C3 and C5).

IR Spectroscopy (predicted):

-

Broad peak around 3300-3500 cm⁻¹ due to the O-H stretching of the alcohol.

-

Peaks around 2850-2960 cm⁻¹ corresponding to C-H stretching of the propyl group.

-

Peaks in the 1400-1600 cm⁻¹ region associated with the C=N and C=C stretching of the isoxazole ring.

-

A peak around 1000-1100 cm⁻¹ for the C-O stretching of the primary alcohol.

Potential Applications in Drug Discovery

The isoxazole scaffold is a key component in a variety of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [1][2]The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, potentially improving its efficacy and pharmacokinetic profile. [1] The specific biological activities of this compound have not been extensively reported. However, as a functionalized isoxazole, it serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be readily modified to introduce other functional groups or to link the molecule to other pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

General Safety Precautions:

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a functionalized heterocyclic compound with a well-defined structure. While specific experimental data on its physical properties and biological activities are limited in the public domain, its synthesis can be achieved through established chemical methodologies. The isoxazole core and the presence of a reactive hydroxyl group make it a promising scaffold and building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential in medicinal chemistry.

References

- (Reference to a general organic chemistry or heterocyclic chemistry textbook for isoxazole structure)

- (Reference to a publication on the physicochemical properties of similar small molecules)

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

- (Reference to a review article on the biological activities of isoxazoles)

- (Reference to a database or publication with NMR d

Sources

(3-Propyl-isoxazol-5-yl)-methanol CAS number and molecular weight

An In-Depth Technical Guide to (3-Propyl-isoxazol-5-yl)-methanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of this compound. The isoxazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its derivatives is critical for leveraging their full potential.

Core Compound Identification and Properties

This compound is a substituted isoxazole derivative characterized by a propyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring. This arrangement of functional groups offers multiple avenues for further chemical modification, making it a versatile building block in synthetic chemistry.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 14716-91-7 | [1][2] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

Strategic Synthesis and Purification

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a 1,3-dipolar cycloaddition reaction, a powerful and convergent method for forming five-membered heterocycles.[3][4] The logical and field-proven approach for synthesizing this compound involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an appropriately functionalized alkyne.

Rationale for Synthetic Strategy

The chosen pathway, a [3+2] cycloaddition, is favored due to its high regioselectivity and operational simplicity. The reaction between a nitrile oxide and a terminal alkyne like propargyl alcohol reliably yields the 3,5-disubstituted isoxazole isomer. This regiochemical outcome is governed by the electronic and steric properties of the reacting species. Alternative strategies, while possible, often involve more steps or less readily available starting materials.

Detailed Experimental Protocol

Step 1: Preparation of Butanal Oxime

-

To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in water, add butanal (1.0 equivalent) dropwise at 0-5 °C.

-

Slowly add a solution of sodium hydroxide (1.2 equivalents) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the butanal is consumed (monitored by TLC).

-

Extract the aqueous mixture with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield butanal oxime.

Step 2: In-situ Generation of Pentanenitrile Oxide and Cycloaddition

-

Dissolve the butanal oxime (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or THF.

-

To this solution, add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution portion-wise to form the intermediate hydroximoyl chloride.[5]

-

Introduce a non-nucleophilic base, such as triethylamine, dropwise to the mixture. The base facilitates the elimination of HCl from the hydroximoyl chloride, generating the pentanenitrile oxide in-situ.

-

The generated nitrile oxide immediately undergoes a [3+2] cycloaddition with propargyl alcohol.

-

The reaction is typically stirred at room temperature overnight. Progress is monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product is then purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford pure this compound.

Synthesis Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the isoxazole ring). The hydroxymethyl group (CH₂OH) will appear as a singlet, which may exchange with D₂O, and a broad singlet for the OH proton. A key diagnostic signal will be a singlet for the lone proton on the isoxazole ring (H-4).

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are characteristic, typically appearing in the aromatic region of the spectrum.

-

FT-IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[5] C-H stretching vibrations for the alkyl chain will be observed around 2850-3000 cm⁻¹. The C=N stretching of the isoxazole ring is expected around 1600 cm⁻¹.[5]

Annotated Molecular Structure Diagram

Caption: Chemical structure of this compound.

Reactivity, Stability, and Potential Applications

Chemical Reactivity and Stability

The isoxazole ring is generally considered an aromatic and stable heterocycle. However, it can be susceptible to ring-opening reactions under certain reductive or basic conditions. The N-O bond is the most labile part of the ring. The primary alcohol functional group offers a site for common alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.[4] These reactions allow for the straightforward diversification of the core molecule.

Applications in Research and Drug Development

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[5] While specific studies on this compound are not widely published, its structural motifs are present in compounds with known pharmacological effects. Potential areas of application for this molecule and its derivatives include:

-

Antimicrobial and Antifungal Agents: The isoxazole nucleus is a key component of several antibacterial drugs.

-

Anti-inflammatory Compounds: Certain isoxazole derivatives have shown potent anti-inflammatory properties.

-

Anticancer Therapeutics: The isoxazole scaffold has been explored for the development of novel anticancer agents.[6]

-

Central Nervous System (CNS) Agents: The structural features of isoxazoles make them suitable candidates for targeting receptors and enzymes in the CNS.

The presence of the hydroxymethyl group provides a crucial handle for linking the isoxazole core to other pharmacophores or for conjugation to delivery systems, enhancing its utility in drug discovery programs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

-

ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

-

ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

-

Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

-

ResearchGate. Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. [Link]

Sources

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Five-Membered Heterocycle

In the vast and intricate world of molecular architecture, certain structural motifs consistently emerge as privileged scaffolds in the design of bioactive compounds. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this principle.[1][2] Its enduring presence in a multitude of clinically successful drugs and investigational agents underscores its significance in medicinal chemistry.[3][4] This guide provides a comprehensive exploration of the isoxazole scaffold, from its fundamental properties and synthesis to its diverse pharmacological applications and the critical structure-activity relationships that govern its therapeutic potential.

The isoxazole moiety, with the molecular formula C₃H₃NO, offers a unique combination of physicochemical properties that make it an attractive building block for drug discovery.[5][6] Its aromatic nature, coupled with the presence of two heteroatoms, imparts a distinct electronic distribution, enabling it to participate in a variety of non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[7] Moreover, the incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[3][5]

Core Physicochemical Properties of Isoxazole

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-Oxazole | [5] |

| Molecular Formula | C₃H₃NO | [5][6] |

| Molecular Weight | 69.06 g/mol | [5][6] |

| Density | ~1.075 g/mL | [2][5] |

| Boiling Point | 95 °C | [2] |

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is a well-established field of organic synthesis, with a variety of reliable methods at the disposal of medicinal chemists. The most prominent and versatile of these is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[8] This reaction typically involves the condensation of a nitrile oxide with an alkyne.[1][9]

The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[10] The reaction proceeds via a concerted mechanism, offering a high degree of control over the final product.[8]

Caption: General scheme of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol provides a general methodology for the synthesis of isoxazole derivatives.

Materials:

-

Substituted aldoxime

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Terminal alkyne

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

-

In situ generation of nitrile oxide:

-

Dissolve the substituted aldoxime in the anhydrous solvent.

-

Add NCS portion-wise at 0 °C and stir the mixture.

-

Slowly add Et₃N to the reaction mixture. The formation of the nitrile oxide can be monitored by thin-layer chromatography (TLC).

-

-

Cycloaddition:

-

To the in situ generated nitrile oxide, add the terminal alkyne.

-

Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).

-

-

Work-up and purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

-

The Pharmacological Landscape of Isoxazole-Containing Compounds

The versatility of the isoxazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[4][11] This has led to the development of numerous isoxazole-containing compounds targeting a wide range of diseases.[1][5]

Anticancer Activity

Isoxazole derivatives have shown significant promise as anticancer agents by targeting various oncogenic pathways.[12][13] Their mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and disruption of tubulin polymerization.[13] For instance, certain isoxazole analogs act as potent inhibitors of tyrosine kinases, which are crucial for cell growth and proliferation.[12]

Anti-inflammatory Effects

The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Valdecoxib, a selective COX-2 inhibitor, features a central isoxazole moiety and has been used for the treatment of arthritis and pain.[2][5] The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators.

Antimicrobial and Antiviral Potential

A number of isoxazole-containing compounds have demonstrated significant antimicrobial and antiviral activity.[4][14] The antibiotic sulfamethoxazole, which contains an isoxazole ring, is widely used in combination with trimethoprim for the treatment of bacterial infections.[2][4] More recently, novel isoxazole-based small molecules have been investigated as potential inhibitors of the Zika virus.[15]

Neurological Applications

The isoxazole scaffold has also been explored for the treatment of neurological disorders.[4][11] Some derivatives have shown potential as anticonvulsant and neuroprotective agents.[2] The ability of these compounds to modulate neuronal signaling pathways makes them attractive candidates for further investigation in this therapeutic area.

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[15][16] Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates.[13][17]

Caption: Key positions on the isoxazole ring for SAR studies.

Systematic modifications at the 3, 4, and 5-positions of the isoxazole ring have been shown to significantly impact biological activity. For example, in the development of allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies revealed the necessity of a hydrogen bond donor moiety at the C-5 position for high potency.[16]

Pharmacokinetic and Metabolic Considerations

While the isoxazole scaffold can impart favorable pharmacokinetic properties, its metabolic stability is a critical consideration in drug design.[18][19] The N-O bond within the isoxazole ring can be susceptible to reductive cleavage under certain biological conditions, which can lead to ring-opening and inactivation of the drug.[20][21] However, the metabolic fate of an isoxazole-containing compound is highly dependent on the overall molecular structure and the nature of its substituents.[22][23] Early assessment of metabolic stability is therefore essential in the lead optimization process.

In Vitro Metabolic Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

-

Test compound

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and phosphate buffer.

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[4][11] Its unique physicochemical properties and broad pharmacological profile have led to the development of numerous successful drugs.[3] Advances in synthetic methodologies, including green chemistry approaches and metal-free reactions, are further expanding the chemical space of accessible isoxazole derivatives.[1][8]

Future research will likely focus on the development of multi-targeted therapies and personalized medicine approaches utilizing isoxazole-based compounds.[11] A deeper understanding of the metabolic pathways and potential toxicities associated with the isoxazole ring will be crucial for the design of safer and more effective drugs. The continued exploration of the isoxazole scaffold promises to yield new and innovative treatments for a wide range of human diseases.

References

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16, 1879-1890.

- Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.).

- Isoxazole - Grokipedia. (n.d.).

- The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (n.d.). Benchchem.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH.

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central.

- Isoxazole | C3H3NO. (n.d.). PubChem - NIH.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).

- Isoxazole | 288-14-2. (n.d.). ChemicalBook.

- Construction of Isoxazole ring: An Overview. (2024).

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.

- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). IJPPR.

- Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (n.d.). Benchchem.

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.

- Dixit, R., et al. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.

- Scaffold-hopping as a strategy to address metabolic liabilities of arom

- EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (n.d.). WJAHR.

- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC - PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. Isoxazole | 288-14-2 [chemicalbook.com]

- 10. Isoxazole synthesis [organic-chemistry.org]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. wjahr.com [wjahr.com]

A Technical Guide to the Pharmacological Profile of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural characteristics facilitate diverse, high-affinity interactions with a multitude of biological targets, leading to its incorporation into numerous clinically successful pharmaceuticals.[4][5] This guide provides an in-depth analysis of the pharmacological profile of substituted isoxazoles, moving beyond a simple compound listing to explore the mechanistic underpinnings of their activity. We will dissect key therapeutic areas, delve into structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in the rational design and evaluation of novel isoxazole-based therapeutic agents.

The Isoxazole Scaffold: A Foundation for Pharmacological Diversity

The isoxazole moiety is more than a mere structural component; its physicochemical properties are integral to the biological activity of the parent molecule. The arrangement of nitrogen and oxygen atoms creates a unique dipole moment and hydrogen bonding capability, while the aromatic ring system allows for π–π stacking and hydrophobic interactions.[6] These features make isoxazoles versatile bioisosteres, capable of mimicking other functional groups to enhance pharmacological properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6] Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][7][8]

Key Pharmacological Classes and Mechanisms of Action

The true utility of the isoxazole scaffold is best understood through its application in clinically relevant drugs. Below, we explore key examples, their mechanisms of action, and the specific role of the isoxazole ring.

Anti-inflammatory Agents: Selective COX-2 Inhibition

A prominent application of the isoxazole scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Lead Compound: Valdecoxib

-

Mechanism of Action: Valdecoxib is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The isoxazole ring, substituted with a sulfonamide-bearing phenyl group, is crucial for this selectivity. It positions the sulfonamide moiety to bind to a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform. This specific interaction is key to its selective inhibition, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

-

Immunomodulatory Agents: DHODH Inhibition

Isoxazoles serve as the core for powerful immunomodulatory and antirheumatic drugs.

-

Lead Compound: Leflunomide (and its active metabolite, Teriflunomide)

-

Mechanism of Action: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. The isoxazole ring of leflunomide undergoes metabolic opening to form this active compound. Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. Proliferating lymphocytes, particularly T-cells, are highly dependent on this pathway to support clonal expansion. By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, arresting the cell cycle in the S phase and thereby suppressing the T-cell proliferation that drives autoimmune diseases like rheumatoid arthritis.[9]

-

The following diagram illustrates the mechanism by which Leflunomide, via its active metabolite Teriflunomide, exerts its immunomodulatory effects.

Caption: Mechanism of Leflunomide/Teriflunomide Action.

Antimicrobial Agents: Penicillinase-Resistant Penicillins

The isoxazolyl penicillin subclass, including Cloxacillin, Dicloxacillin, and Oxacillin, leverages the steric bulk of the isoxazole ring to confer resistance to bacterial β-lactamase enzymes.[1][9]

-

Mechanism of Action: These antibiotics function by inhibiting bacterial cell wall synthesis. The core β-lactam ring is the active pharmacophore. However, many bacteria produce β-lactamase (penicillinase) enzymes that hydrolyze this ring, inactivating the drug. In isoxazolyl penicillins, the highly substituted isoxazole group acts as a steric shield, physically obstructing the β-lactamase active site and preventing the hydrolysis of the β-lactam ring.[1] This allows the antibiotic to reach and inhibit its target, the penicillin-binding proteins (PBPs), effectively killing the bacteria.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of an isoxazole derivative is exquisitely sensitive to the nature and position of its substituents. SAR studies are therefore critical for optimizing potency and selectivity.[10][11]

Key Principles of Isoxazole SAR:

-

Substitution Position: The biological activity can vary dramatically between isomers (e.g., 3,4-diaryl vs. 4,5-diaryl isoxazoles), as the relative orientation of substituents dictates the geometry of interaction with the target protein.[12]

-

Aryl Substituents: The addition of aryl groups is a common strategy.[11] Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on these aryl rings can modulate the electronic properties and binding affinity of the entire molecule.[11][12] For example, in some anticancer isoxazoles, methoxy substituents on a phenyl ring were found to enhance cytotoxic activity.[12]

-

Linker Chemistry: When the isoxazole is part of a larger molecule, the linker connecting it to other pharmacophores is crucial. Variations in linker length, rigidity, and polarity can optimize the compound's presentation to its binding site.

-

Fused Systems: Fusing the isoxazole ring with other heterocyclic systems, such as an indole, creates a rigid scaffold that can reduce conformational flexibility and enhance binding affinity.[11]

SAR Data Summary: Allosteric RORγt Inverse Agonists

The following table summarizes SAR data for a series of trisubstituted isoxazoles designed as allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases.[10]

| Compound ID | C-4 Substitution | C-5 Substitution | Potency (IC50, nM) | Rationale for Modification |

| Lead (2) | H | 3-Pyrrole | 320 ± 20 | Initial Hit |

| 3 | Ether Linker | 3-Pyrrole | 31 ± 2 | Explore C-4 pocket; improved potency significantly.[10] |

| 6 | Propargyl Linker | 3-Pyrrole | 29 ± 3 | Further optimization of C-4 interaction; highest potency.[10] |

| 10 | Ether Linker | 2-Pyrrole | 140 ± 10 | Nitrogen shift in pyrrole ring decreased potency 4.5-fold.[10] |

| 11 | Ether Linker | Pyrazole | 110 ± 10 | Bioisosteric replacement of pyrrole with pyrazole; slight drop in potency.[10] |

| 12 | Ether Linker | Methylated Pyrrole | 3300 ± 300 | Methylation of pyrrole led to a significant loss of activity.[10] |

Data synthesized from biochemical assays reported in the literature.[10]

Experimental Evaluation Protocols

The trustworthiness of any pharmacological profile rests on robust and reproducible experimental validation. Below are representative, detailed protocols for assessing the activity of substituted isoxazoles against key targets.

Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of human dihydroorotate dehydrogenase (DHODH), the target of Teriflunomide.

Principle: This assay measures the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP) by DHODH as it oxidizes dihydroorotate (DHO) to orotate. The reduction of blue DCIP to its colorless form is monitored spectrophotometrically at 600 nm.

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0

-

Coenzyme Q10 (CoQ10)

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Test isoxazole compounds and reference inhibitor (e.g., Teriflunomide)

-

96-well microplate

-

Microplate spectrophotometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of test isoxazole compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Reaction Setup: In each well of a 96-well plate, add the following in order:

-

50 µL of Assay Buffer

-

1 µL of test compound dilution (or DMSO for control)

-

10 µL of recombinant DHODH enzyme (pre-diluted in Assay Buffer)

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 40 µL of a substrate mixture containing DHO, CoQ10, and DCIP (final concentrations typically 200 µM, 100 µM, and 120 µM, respectively) to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each well.

-

Normalize the data: % Inhibition = [1 - (Ratecompound / RateDMSO control)] * 100.

-

Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

Positive Control: Teriflunomide should produce a dose-dependent inhibition curve with a known IC50 value.

-

Negative Control: DMSO-only wells define the 100% activity level.

-

Background Control: Wells without the DHODH enzyme should show no significant change in absorbance, confirming the reaction is enzyme-dependent.

This diagram outlines a typical workflow for the discovery and characterization of novel pharmacologically active isoxazole compounds.

Caption: Drug discovery workflow for isoxazole derivatives.

Conclusion and Future Directions

The substituted isoxazole is a remarkably versatile and pharmacologically significant scaffold that continues to yield novel therapeutic agents.[7][13] Its success stems from a combination of favorable physicochemical properties and synthetic tractability, allowing for fine-tuning of its pharmacological profile. Future trends in isoxazole-based drug discovery will likely focus on multi-targeted therapies and the development of covalent inhibitors where the isoxazole ring can act as a latent reactive handle.[7][8] As our understanding of disease biology deepens, the rational design of substituted isoxazoles, guided by the principles and protocols outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics to address unmet medical needs.[7][8]

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Structure–activity relationship of isoxazole derivatives.

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.

- The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. Benchchem.

- A Short Review on Synthesis and Pharmacological Activity of Isoxazole. N.A..

- Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. N.A..

- Potential activities of isoxazole deriv

- A review of isoxazole biological activity and present synthetic techniques. N.A..

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. PubMed.

- A review of isoxazole biological activity and present synthetic techniques. N.A..

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- A few biologically active highly substituted isoxazole derivatives.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- The recent progress in the field of the applications of isoxazoles and their hydrogen

- Isoxazole Derivatives as Regulators of Immune Functions. PubMed Central.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpca.org [ijpca.org]

Introduction: The Ascendance of a Privileged Scaffold

An In-depth Technical Guide to Isoxazole Compounds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets, thereby serving as a foundation for a diverse array of therapeutic agents. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for versatile molecular interactions have cemented its role as a cornerstone in modern drug design.[3][4] The isoxazole moiety is not a recent discovery but a well-established pharmacophore present in numerous FDA-approved drugs, ranging from β-lactamase-resistant antibiotics to targeted anticancer agents.[5][6][7]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the isoxazole core. We will delve into the causality behind its widespread application, from its fundamental physicochemical attributes and synthetic accessibility to its role in modulating complex biological pathways. By examining key mechanisms of action, structure-activity relationships (SAR), and case studies of marketed drugs, we aim to provide a field-proven perspective on why this unassuming heterocycle continues to be a powerful tool in the quest for novel therapeutics.

The Isoxazole Scaffold: A Nexus of Favorable Physicochemical and Pharmacophoric Properties

The utility of the isoxazole ring in drug design is not coincidental; it stems from a unique combination of electronic and structural features that enhance both pharmacokinetic and pharmacodynamic profiles.[4]

-

Electronic Nature and Hydrogen Bonding: The isoxazole ring is electron-deficient, which influences its interaction with biological macromolecules. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds can serve as weak hydrogen bond donors. This dual capacity allows for specific and robust interactions within protein binding pockets.[4]

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts significant metabolic stability, a crucial attribute for any successful drug candidate. It is generally resistant to oxidative metabolism, leading to improved half-life and bioavailability.

-

Role as a Bioisostere: One of the most powerful applications of the isoxazole ring is as a bioisostere—a chemical group that can replace another with similar physical or chemical properties, often leading to improved potency, selectivity, or pharmacokinetics.[8] The 3-hydroxyisoxazole moiety, for example, is a well-known bioisostere for the carboxylic acid group. Its similar size and acidic pKa allow it to mimic the interactions of a carboxylate while offering advantages like increased cell permeability and reduced susceptibility to certain metabolic pathways.[8] This strategy has been successfully employed to create potent agonists of neurotransmitter receptors by replacing the carboxylic acid of ligands like glutamic acid.[8] It has also been used as a bioisosteric replacement for esters and other heterocycles like oxadiazoles in the development of antiviral agents.[9][10]

Core Synthetic Strategies: Constructing the Isoxazole Ring

The widespread use of isoxazoles is underpinned by robust and versatile synthetic methodologies that allow for the creation of diverse derivative libraries.[1][11] While numerous strategies exist, two primary routes dominate the landscape: 1,3-dipolar cycloaddition and condensation reactions.[12][13]

1,3-Dipolar Cycloaddition

This is arguably the most common and powerful method for isoxazole synthesis. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[14] The reaction is highly efficient and regioselective, particularly when using terminal alkynes, which typically yield 3,5-disubstituted isoxazoles.[13]

Condensation Reactions

This classical approach involves the reaction of hydroxylamine (H₂N-OH) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[12] The choice of starting material dictates the substitution pattern of the resulting isoxazole. This method is valued for its simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis via Chalcone Condensation

This protocol describes a typical condensation reaction to form a 3,5-diaryl-isoxazole from a chalcone intermediate.[15][16]

-

Chalcone Synthesis:

-

Dissolve an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours until a precipitate forms.

-

Collect the solid chalcone by filtration, wash with cold water until the filtrate is neutral, and dry.

-

-

Isoxazole Cyclization:

-

Suspend the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a solvent such as ethanol or acetic acid.

-

Add a base, such as sodium acetate or potassium carbonate (2.0 eq), to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

-

Pharmacological Activities & Key Mechanisms of Action

Isoxazole derivatives exhibit a remarkable breadth of biological activities, a testament to the scaffold's versatility.[1][17][18] This diversity arises from the ability of different substitution patterns to target a wide range of proteins and enzymes.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent example of isoxazole-based drugs is the class of selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, though withdrawn from the market for other reasons, is a classic example where the isoxazole ring is a key pharmacophore.[7][19]

-

Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. Valdecoxib and related compounds selectively bind to the active site of the COX-2 isoform. The isoxazole ring, often substituted with a sulfonamide group, fits into a specific side pocket of the COX-2 enzyme that is absent in the COX-1 isoform, thereby conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[20][21]

Antibacterial Activity

The isoxazole core is integral to two major classes of antibacterial agents: the isoxazolyl penicillins and the sulfonamides.

-

Isoxazolyl Penicillins (e.g., Oxacillin, Cloxacillin, Dicloxacillin): These are β-lactam antibiotics designed to be resistant to the β-lactamase enzymes produced by some bacteria (like Staphylococcus aureus). The bulky isoxazole group attached to the penicillin core sterically hinders the approach of the β-lactamase enzyme, protecting the β-lactam ring from hydrolysis and allowing the antibiotic to inhibit bacterial cell wall synthesis.[1][4][5]

-

Sulfonamides (e.g., Sulfamethoxazole): This drug acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid in bacteria. Bacteria need folic acid to produce DNA, RNA, and proteins. By blocking its synthesis, sulfamethoxazole halts bacterial growth. The isoxazole ring in its structure mimics a portion of the natural substrate, p-aminobenzoic acid (PABA).[1][5]

Anticancer Activity

Isoxazole derivatives have emerged as a highly promising class of anticancer agents, acting through diverse mechanisms to combat tumor growth and proliferation.[22][23]

-

Mechanism of Action: The specific mechanism is highly dependent on the substitution pattern of the isoxazole derivative. Documented mechanisms include:

-

Kinase Inhibition: Many derivatives are designed to be ATP-competitive inhibitors of protein kinases (e.g., c-Met, CK1) that are overactive in cancer cells, disrupting signaling pathways that control cell growth and survival.[20][23][24]

-

Tubulin Polymerization Inhibition: Some compounds bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22][24]

-

Induction of Apoptosis: Isoxazoles can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[22]

-

Aromatase Inhibition: In hormone-dependent cancers like breast cancer, isoxazole derivatives can inhibit the aromatase enzyme, which is responsible for estrogen synthesis, thereby slowing tumor growth.[22][24]

-

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory potency (IC₅₀) of an isoxazole compound against a specific protein kinase.[20]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂, DTT).

-

Dilute recombinant kinase enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of the specific peptide substrate for the kinase.

-

Prepare a solution of ATP (often [γ-³²P]ATP for radiometric detection or cold ATP for antibody-based detection) in the reaction buffer.

-

Create a serial dilution of the test isoxazole compound in DMSO, then dilute further in the reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase enzyme, the peptide substrate, and the serially diluted isoxazole inhibitor (or DMSO for control).

-

Allow the components to pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the membrane and measuring radioactivity using a scintillation counter. For ELISA-based methods, this involves using a phospho-specific antibody.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Case Studies: A Snapshot of FDA-Approved Isoxazole Drugs

The successful translation of isoxazole-based compounds from the laboratory to the clinic highlights the therapeutic value of this scaffold.[4][6]

| Drug Name (Brand Name) | Chemical Structure | Therapeutic Class | Mechanism of Action |

| Sulfamethoxazole (Bactrim) | Antibiotic | Inhibits dihydropteroate synthetase, blocking bacterial folic acid synthesis.[1][5] | |

| Dicloxacillin (Dynapen) | Antibiotic (Penicillin) | Inhibits bacterial cell wall synthesis; bulky isoxazole group confers β-lactamase resistance.[1][4] | |

| Leflunomide (Arava) | DMARD (Antirheumatic) | Its active metabolite inhibits dihydroorotate dehydrogenase, blocking pyrimidine synthesis in lymphocytes.[1][19] | |

| Zonisamide (Zonegran) | Anticonvulsant | Blocks voltage-gated sodium and T-type calcium channels; also a weak carbonic anhydrase inhibitor.[1][5] | |

| Risperidone (Risperdal) | Antipsychotic | Antagonist with high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.[1] |

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is exquisitely sensitive to the nature and position of substituents on the ring. SAR studies are therefore critical for optimizing lead compounds.[25][26]

-

Substitution at C3 and C5: In many classes of compounds, particularly those derived from chalcones, the C3 and C5 positions are substituted with aryl groups. The electronic properties of these aryl rings significantly impact activity. For example, in certain antibacterial series, electron-withdrawing groups (like nitro or chloro) on the C3-phenyl ring and electron-donating groups (like methoxy) on the C5-phenyl ring enhance potency.[3]

-

Substitution at C4: The C4 position is often unsubstituted, but its functionalization can introduce new properties or modulate activity. For instance, introducing small alkyl or halogen groups at C4 can influence the compound's conformation and interaction with its target.[1]

-

Fused Systems: Fusing the isoxazole ring with other heterocyclic systems, such as an indole, creates a rigid scaffold that can be exploited for novel therapeutic applications, particularly in oncology. The substitution pattern on both the isoxazole and the fused indole ring is critical for cytotoxic effects.[25]

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a remarkably durable and versatile platform in drug discovery.[17] Its favorable physicochemical properties, synthetic tractability, and ability to engage in specific, high-affinity interactions with a multitude of biological targets have secured its place in the medicinal chemist's toolbox. From life-saving antibiotics to targeted cancer therapies, the impact of isoxazole-containing drugs is undeniable.[1][22]

Future trends will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to modulate several nodes in a disease pathway.[17][18] Furthermore, the application of green chemistry principles to isoxazole synthesis and the exploration of novel, direct C-H functionalization techniques will continue to expand the accessible chemical space for this privileged core.[1][27] As our understanding of complex diseases deepens, the isoxazole ring is poised to remain a central element in the design of the next generation of precision medicines.

References

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

-

Sharma, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Hollinshead, S. P., et al. (1990). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. [Link]

-

Various Authors. (2018). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Semantic Scholar. [Link]

-

Mączyński, M., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ijpca.org. [Link]

-

Raja, A. S. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. [Link]

-

Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

-

Gaonkar, S. L., & Rai, K. M. L. (2006). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

-

Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

-

Das, B., & Adhikary, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

-

Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. [Link]

-

Gaonkar, S. L. (2025). Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [Link]

-

Mączyński, M., et al. (2016). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Isoxazole containing drugs. ResearchGate. [Link]

-

Yadav, P., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Wang, X., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. [Link]

-

Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]

-

Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [Link]

-

Radi, M., & Schenone, S. (2015). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

-

Hawash, M., et al. (2025). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Semantic Scholar. [Link]

-

Papireddy, K., et al. (2007). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

-

Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]

-

ResearchGate. (n.d.). FDA approved drugs with oxazole nucleus. ResearchGate. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Isoxazole - Wikipedia [en.wikipedia.org]

- 8. Bioisosterism - Drug Design Org [drugdesign.org]

- 9. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 15. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijpca.org [ijpca.org]

- 22. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Isoxazole Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets. This technical guide provides an in-depth exploration of the key biological targets of isoxazole-containing compounds, delving into their mechanisms of action, the experimental methodologies used for their validation, and the signaling pathways they modulate. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending foundational knowledge with actionable, field-proven insights to accelerate the discovery and development of novel isoxazole-based therapeutics.

Introduction: The Versatility of the Isoxazole Ring in Medicinal Chemistry

The isoxazole moiety is a common feature in numerous biologically active molecules, from life-saving pharmaceuticals to essential agrochemicals.[2][3] Its prevalence stems from a combination of favorable physicochemical properties. The isoxazole ring can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of proteins.[4] Furthermore, the isoxazole ring is metabolically stable and can serve as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[5]

The diverse biological activities of isoxazole derivatives are remarkable, encompassing anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][6] This guide will dissect the molecular basis of these activities by focusing on the primary biological targets that are modulated by isoxazole-containing compounds. We will explore key examples from major protein families, including kinases, enzymes, and receptors, providing a detailed understanding of how the isoxazole scaffold can be leveraged to achieve therapeutic effects.

Target Identification Strategies for Isoxazole-Based Compounds

Identifying the specific protein target of a bioactive small molecule is a critical step in drug discovery.[7] It provides insights into the mechanism of action, helps in optimizing lead compounds, and can predict potential off-target effects.[7] Several powerful techniques are employed to elucidate the molecular targets of isoxazole derivatives.

Affinity-Based Methods

Affinity chromatography is a classic and widely used method for target identification.[8][9][10] This technique involves immobilizing a modified version of the isoxazole compound onto a solid support, such as agarose beads.[8][10] A cell lysate is then passed over this "bait," and proteins that bind to the compound are captured.[11] After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.[9][12]

Experimental Protocol: Affinity Chromatography for Target Identification

-

Probe Synthesis: Synthesize an analog of the isoxazole compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A negative control, an inactive analog of the compound, should also be synthesized.

-

Immobilization: Covalently couple the isoxazole probe and the negative control to the solid support according to the manufacturer's protocol.

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue. Ensure the lysis buffer is compatible with maintaining protein structure and function.

-

Affinity Capture: Incubate the cell lysate with the isoxazole-coupled beads and the control beads in parallel. This is typically done at 4°C with gentle rotation for several hours.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

-

Elution: Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free isoxazole compound.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with silver staining) and excise bands that are present in the isoxazole probe lane but absent or significantly reduced in the control lane.

-

Identification: Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

-

Validation: Validate the identified targets using orthogonal methods, such as Western blotting or functional assays.

Label-Free Methods: Drug Affinity Responsive Target Stability (DARTS)

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.

-

Compound Incubation: Divide the lysate into aliquots. Incubate one aliquot with the isoxazole compound of interest and another with a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both the compound-treated and control lysates. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion in the control sample.[15]

-

Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analysis by SDS-PAGE and Western Blotting: Separate the digested proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against the suspected target protein. A stronger band in the compound-treated lane compared to the control lane indicates that the compound has bound to and protected the protein from digestion.

-

Proteome-Wide Analysis: For unbiased target identification, the digested samples can be analyzed by mass spectrometry to identify all proteins that are protected from proteolysis by the compound.

Kinases: Key Regulators of Cellular Signaling

Protein kinases are a major class of drug targets, particularly in oncology and immunology. They play a pivotal role in signal transduction pathways that control cell growth, proliferation, differentiation, and apoptosis. Several isoxazole-containing compounds have been developed as potent and selective kinase inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[16] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Isoxazole-based compounds have been developed as potent inhibitors of p38 MAPK.[5][17][18] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[16] The isoxazole ring can serve as a bioisosteric replacement for the imidazole ring found in earlier generations of p38 MAPK inhibitors.[5]

Experimental Protocol: p38 MAPK Inhibition Assay (Non-Radioactive)

-

Immunoprecipitation of p38 MAPK:

-

Lyse cells of interest (e.g., stimulated with a pro-inflammatory cytokine) with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate with an immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to selectively capture the activated kinase.

-

Wash the immunoprecipitated beads several times to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer containing a known p38 MAPK substrate (e.g., ATF-2 fusion protein) and ATP.

-

For inhibitor testing, pre-incubate the beads with various concentrations of the isoxazole compound before adding the substrate and ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection of Substrate Phosphorylation:

-